5-Chlorothiazole-2-carbaldehyde CAS number and properties
5-Chlorothiazole-2-carbaldehyde CAS number and properties
An In-Depth Technical Guide to 5-Chlorothiazole-2-carbaldehyde: A Key Intermediate in Modern Drug Discovery
Introduction
5-Chlorothiazole-2-carbaldehyde is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive aldehyde group and a chlorinated thiazole ring, provides a versatile scaffold for the construction of more complex molecules with diverse pharmacological activities. The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, contributing to a wide range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 5-Chlorothiazole-2-carbaldehyde, covering its fundamental properties, synthesis, reactivity, and applications, with a focus on its role as a precursor in the development of novel therapeutic agents.
Physicochemical Properties
The physical and chemical properties of 5-Chlorothiazole-2-carbaldehyde are critical for its handling, storage, and application in synthetic chemistry. The compound is typically a white to yellow crystalline powder.[3] Proper storage under an inert atmosphere (Nitrogen or Argon) at 2-8°C is recommended to maintain its stability and purity.[3][4]
| Property | Value | Source(s) |
| CAS Number | 59129-52-1 | [3][4][5][6] |
| Molecular Formula | C4H2ClNOS | [3][4][5][7] |
| Molecular Weight | 147.58 g/mol | [3][4][5] |
| Appearance | White to Yellow Crystalline Powder | [3] |
| Melting Point | 81.5 - 87 °C (178.7 - 188.6 °F) | [8] |
| Boiling Point | 261.8±32.0 °C (Predicted) | [3] |
| Density | 1.541±0.06 g/cm³ (Predicted) | [3] |
| Storage | Inert atmosphere, 2-8°C | [3][4] |
| SMILES | O=CC1=NC=C(Cl)S1 | [4] |
| InChIKey | ROLHZJVHOWFADC-UHFFFAOYSA-N | [7] |
Synthesis and Mechanistic Insights
Example Protocol: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde[9]
This procedure demonstrates a classic approach to introducing a formyl group onto a thiazole ring via organometallic intermediates.
Step 1: Lithiation To a stirred solution of 2-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) is added dropwise at -78 °C. The reaction is maintained at this temperature for one hour.
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Expertise & Experience: The choice of -78 °C (a dry ice/acetone bath) is critical. n-BuLi is a highly reactive strong base. At higher temperatures, it could lead to side reactions, including decomposition of the solvent or the thiazole ring. The low temperature ensures the selective deprotonation at the most acidic position (C5) of the 2-chlorothiazole ring, forming the thermodynamically stable lithium salt.
Step 2: Formylation Ethyl formate (1.0 eq) is then added dropwise to the solution, still at -78 °C, and the mixture is stirred for an additional hour.
-
Expertise & Experience: Ethyl formate serves as the electrophilic source of the formyl group. The reaction mechanism involves the nucleophilic attack of the thiazolyl lithium anion on the carbonyl carbon of the ethyl formate. Maintaining the low temperature during this addition is crucial to prevent over-addition or reaction with the ethoxy leaving group.
Step 3: Quenching and Workup The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is then diluted with ethyl acetate, and the organic layer is separated. The aqueous phase is extracted further with ethyl acetate.
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Expertise & Experience: The saturated NH4Cl solution is a mild acid that protonates the intermediate alkoxide, effectively stopping the reaction and neutralizing any remaining n-BuLi. This prevents the formation of undesired byproducts during the warming and extraction phases.
Step 4: Purification The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a hexane/ethyl acetate mixture to yield the final product.[9]
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Trustworthiness: The final purification by recrystallization is a self-validating step. It ensures the removal of impurities, and the purity of the product can be confirmed by analytical techniques such as ¹H NMR, which for 2-chloro-1,3-thiazole-5-carbaldehyde shows characteristic peaks at δ 9.96 (s, 1H, CHO) and 8.21 (s, 1H, thiazole-H).[9]
Key Reactions and Applications in Medicinal Chemistry
The aldehyde functional group of 5-Chlorothiazole-2-carbaldehyde is a gateway to a vast array of chemical transformations, making it a highly sought-after intermediate in drug discovery. The thiazole core itself is a privileged structure, known to interact with various biological targets.[1][2]
Role as a Synthetic Precursor
-
Condensation Reactions: The aldehyde readily undergoes condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) with active methylene compounds or ketones to form α,β-unsaturated systems like chalcones. These chalcone derivatives have been investigated as potential antitubercular and antiproliferative agents.[10]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) yields substituted aminomethyl-thiazoles, a common motif in bioactive molecules.
-
Wittig and Related Reactions: The aldehyde can be converted to alkenes, providing a route to extend carbon chains and introduce new functional groups.
-
Heterocycle Formation: It serves as a key precursor for the synthesis of more complex fused heterocyclic systems, which are often explored for their therapeutic potential. For instance, chlorothiazole carbaldehydes are used to synthesize novel N-heterocycles with anti-tumor activity.[11]
The thiazole scaffold is integral to numerous approved drugs, highlighting the therapeutic potential of its derivatives.[2] The introduction of a chloro- and a carbaldehyde- group provides synthetic handles to create libraries of novel compounds for screening against various diseases.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 5-Chlorothiazole-2-carbaldehyde. It is classified as hazardous and requires careful management.[8]
Hazard Identification:
-
Acute Toxicity, Oral: Harmful if swallowed.[8]
-
Skin Irritation: Causes skin irritation.[8]
-
Eye Irritation: Causes serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
-
Sensitization: May cause an allergic skin reaction.[12]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8] In case of inadequate ventilation, respiratory protection may be necessary.
-
Handling: Avoid contact with skin and eyes.[13] Do not breathe dust or fumes.[8][13] Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[8] Keep locked up or in an area accessible only to qualified persons.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[13]
-
If on Skin: Wash with plenty of soap and water.[8] If skin irritation or rash occurs, seek medical attention.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice.
Conclusion
5-Chlorothiazole-2-carbaldehyde is a compound of significant interest to the scientific and pharmaceutical research communities. Its defined physicochemical properties, established synthetic routes (as inferred from its isomers), and versatile reactivity make it an invaluable tool in the synthesis of novel compounds. Its primary importance lies in its role as a key intermediate in drug discovery, providing a foundational scaffold for developing new therapeutics targeting a wide range of diseases, from cancer to infectious diseases. Adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.
References
- 59129-52-1 | 5-Chlorothiazole-2-carbaldehyde. ChemScene.
- 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis. ChemicalBook.
- 59129-52-1|5-Chlorothiazole-2-carbaldehyde|BLD Pharm. BLD Pharm.
- Safety d
- SAFETY D
- 5-Chlorothiazole | C3H2ClNS | CID 15179918. PubChem - NIH.
- SAFETY D
- 5-chlorothiazole-2-carbaldehyde (C4H2ClNOS). PubChemLite.
- SAFETY D
- 2-Chlorothiazole-5-carboxaldehyde 95453-58-0. Sigma-Aldrich.
- 5-CHLORO-2-THIAZOLECARBOXALDEHYDE CAS#: 59129-52-1. ChemicalBook.
- 5-CHLOROTHIAZOLE-2-CARBALDEHYDE;59129-52-1. ABI Chem.
- 4-Chlorothiazole-5-carbaldehydes as Potent Precursors for Synthesis of Some New Pendant N -heterocyces Endowed with Anti-Tumor Activity.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones as potential antitubercular and antiproliferative agents.
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central.
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